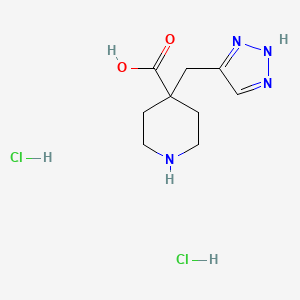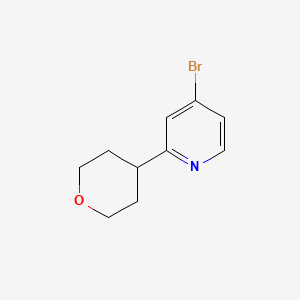![molecular formula C22H20N4O2 B2518467 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-65-4](/img/structure/B2518467.png)
1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[3,2-d]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential pharmaceutical applications. The structure of the compound suggests that it may possess interesting chemical and biological properties, which could be explored for therapeutic uses.
Synthesis Analysis
The synthesis of related pyrido[3,2-d]pyrimidine derivatives has been reported using a water-mediated, catalyst-free method, which is a practical approach for creating a series of functionalized pyrimidine diones . This method involves a one-pot multicomponent reaction that is environmentally friendly due to the avoidance of toxic solvents and additives, and it also features operational simplicity and high atom-economy . Although the specific synthesis of 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not detailed, the general approach could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused ring system that can undergo various electrophilic substitution reactions . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can direct further functionalization at specific positions on the heterocycle . The presence of dimethylbenzyl and pyridin-2-ylmethyl groups in the compound of interest would likely affect its electronic properties and reactivity patterns.
Chemical Reactions Analysis
Pyrido[3,2-d]pyrimidine derivatives can participate in a variety of chemical reactions. For instance, halogenation, aminomethylation, acylation, and azo coupling reactions have been observed with similar compounds . The specific reactivity of 1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The fused ring system and the nature of the substituents can affect properties such as solubility, melting point, and stability . The compound's solubility in water or organic solvents would be an important consideration for its potential use in pharmaceutical formulations. Additionally, the stability of the compound under physiological conditions would be crucial for its viability as a therapeutic agent.
Scientific Research Applications
Green Synthesis Approaches
One study highlights a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione as a starting point. This approach avoids traditional purification techniques like chromatography, instead opting for washing with ethanol to obtain pure products (Ahadi et al., 2014).
Photophysical Properties and pH-Sensing Application
Another study explores the design and synthesis of pyrimidine-phthalimide derivatives with unique solid-state fluorescence and solvatochromism. These properties make them suitable for developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Catalyzed Synthesis Techniques
Research on efficient synthesis methods for pyridine-pyrimidines and their bis-derivatives using ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation demonstrates significant advancements in catalyzed synthesis techniques (Rahmani et al., 2018).
Crystal Structure Analysis
Studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into the molecular and crystal structures, which are crucial for understanding the physical properties and potential applications of these compounds (Trilleras et al., 2009).
Regioselective Synthesis
Research on the regioselective synthesis of pyrano[3,2-d]pyrimidine-2,4(1H)-diones and furo[3,2-d]pyrimidine-2,4(1H)-diones from thermal sigmatropic rearrangement of uracils provides valuable insights into the synthesis of structurally complex pyrimidine derivatives (Majumdar & Das, 1997).
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-9-16(2)17(12-15)13-25-19-7-5-11-24-20(19)21(27)26(22(25)28)14-18-6-3-4-10-23-18/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPZTOPMAFUSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

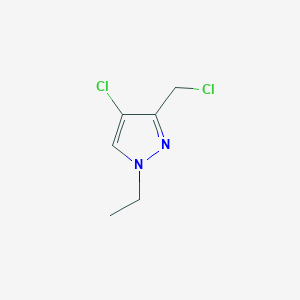
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
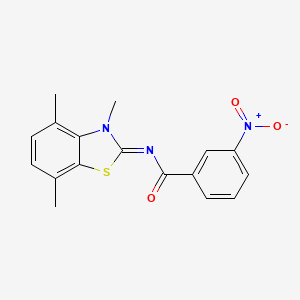
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
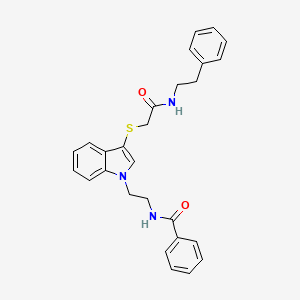

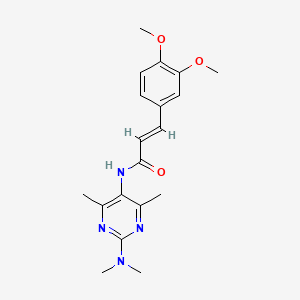
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)
